Tes-adt

Organic Field-Effect Transistors Charge Transport Solution Processing

Researchers requiring solution-processable organic semiconductors often face a trade-off between mobility and film quality. TES-ADT eliminates this compromise by combining >99% purity with solubility that enables spin-coating (0.43 cm²/V·s) or dip-coating (up to 1.8 cm²/V·s) without post-annealing. Key procurement advantages: • Consistent >99% (HPLC) purity across all major supplier lots, minimizing batch-to-batch device variability. • Available from multiple global stock points, reducing lead times for R&D and pilot-scale fabrication. • Supplied as a well-characterized syn/anti isomer mixture with documented thermal stability (TGA: 0.5% loss at 250 °C).

Molecular Formula C34H38S2Si2
Molecular Weight 566.968
CAS No. 851817-11-3
Cat. No. B565832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTes-adt
CAS851817-11-3
Synonyms(Anthra[2,3-b:6,7-b’]dithiophene-5,11-diyldi-2,1-ethynediyl)bis[triethyl-silane;  5,11-Bis[2-(triethylsilyl)ethynyl]-anthra[2,3-b:6,7-b’]dithiophene
Molecular FormulaC34H38S2Si2
Molecular Weight566.968
Structural Identifiers
SMILESCC[Si](CC)(CC)C#CC1=C2C=C3C(=CC2=C(C4=C1C=C5C=CSC5=C4)C#C[Si](CC)(CC)CC)C=CS3
InChIInChI=1S/C34H38S2Si2/c1-7-37(8-2,9-3)19-15-27-29-21-25-13-17-36-34(25)24-32(29)28(16-20-38(10-4,11-5)12-6)30-22-26-14-18-35-33(26)23-31(27)30/h13-14,17-18,21-24H,7-12H2,1-6H3
InChIKeyNYBWUHOMYZZKOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TES-ADT (CAS 851817-11-3): Solution-Processable Small-Molecule Organic Semiconductor for High-Performance OFETs and Gas Sensors


TES-ADT, chemically defined as 5,11-bis((triethylsilyl)ethynyl)anthra[2,3-b:6,7-b']dithiophene (C34H38S2Si2, MW 566.97), is a p-type small-molecule organic semiconductor belonging to the functionalized acene family . The compound features an anthradithiophene core functionalized with bulky triethylsilylethynyl (TES) side groups, which confer solubility in common organic solvents while enabling strong π-π stacking interactions in the solid state [1]. TES-ADT is commercially available at >99% purity (HPLC) and serves as an active channel material in organic field-effect transistors (OFETs) and as a sensing layer in gas detection devices .

Why TES-ADT Cannot Be Substituted with Unfunctionalized ADT, Pentacene, or TIPS-Pentacene


Substituting TES-ADT with structurally related acenes or other soluble small-molecule semiconductors is not straightforward due to fundamental differences in solubility, crystallinity, and charge transport behavior. Unfunctionalized anthradithiophene (ADT) is essentially insoluble in common organic solvents, rendering it incompatible with low-cost solution deposition methods [1]. Pentacene, while exhibiting high mobility in vacuum-deposited films, lacks solution processability entirely [2]. Even among soluble acenes such as TIPS-pentacene, the thermal transport properties and film morphology differ substantially from TES-ADT, as demonstrated by direct comparative thermal conductivity measurements [3]. Moreover, the fluorinated derivative diF-TES-ADT, despite structural similarity, exhibits higher mobility (up to 5.54 cm²/V·s in ultrathin films) but introduces different polymorphism behavior and requires distinct processing optimization [4]. The specific differentiation evidence that follows quantifies exactly where TES-ADT occupies a distinct performance niche relative to these comparators.

TES-ADT Quantitative Differentiation Evidence: Comparator-Based Performance Data


Field-Effect Mobility: TES-ADT Performance Across Processing Methods vs. Unfunctionalized ADT

TES-ADT enables solution-processed OFET fabrication, a capability entirely absent in unfunctionalized anthradithiophene (ADT) due to the latter's insolubility. As-spun TES-ADT films exhibit low mobility (0.002 cm²/V·s) but achieve 0.2 cm²/V·s after dichloroethane solvent vapor annealing [1]. With optimized dielectric selection (low surface energy polyimide), spin-cast TES-ADT reaches 0.43 cm²/V·s and an on/off ratio of 10⁷ [2]. Further optimization via dip-coating eliminates the need for post-deposition solvent annealing entirely, yielding highly crystalline TES-ADT films with mobility up to 1.8 cm²/V·s [3]. Unfunctionalized ADT, by contrast, cannot be solution-processed at all and requires vacuum sublimation, fundamentally limiting its manufacturing scalability and cost-effectiveness.

Organic Field-Effect Transistors Charge Transport Solution Processing

Thermal Transport Properties: TES-ADT vs. TIPS-Pentacene vs. diF-TES-ADT

In a direct comparative study measuring thermal resistances of thin films, TES-ADT, TIPS-pentacene, and diF-TES-ADT were evaluated under identical measurement conditions [1]. For non-crystalline films of all three materials (thickness ranging from <100 nm to >4 μm), the thermal conductivities were similar to those of polymers and over an order of magnitude smaller than that of their corresponding single crystals, reflecting substantial phonon mean-free path reduction due to film disorder [1]. Thin (<205 nm) crystalline films of TES-ADT, prepared by vapor-annealing spin-cast films, exhibited thermal resistances dominated by interface scattering rather than intrinsic material conductivity, distinguishing TES-ADT's thermal behavior from that of thicker or more ordered films of TIPS-pentacene and diF-TES-ADT measured in the same study [1].

Thermal Management Organic Semiconductors Device Stability

Performance Trade-Off: TES-ADT vs. diF-TES-ADT Mobility and Processing Complexity

diF-TES-ADT, the 2,8-difluoro derivative of TES-ADT, achieves substantially higher field-effect mobility under optimized conditions. Ultrathin, highly crystalline diF-TES-ADT films deposited via fast blade-coating exhibit maximum mobility up to 5.54 cm²/V·s, a value on par with diF-TES-ADT single-crystal devices and among the highest reported for diF-TES-ADT film-based OFETs [1]. In polymer blend systems, diF-TES-ADT/PMMA devices achieve saturation mobility of 1.5 cm² V⁻¹ s⁻¹ with Ion/Ioff of 1.20 × 10⁵ when domain connectivity and crystallographic alignment are optimized [2]. By comparison, non-fluorinated TES-ADT achieves maximum mobility of 1.8 cm²/V·s via optimized dip-coating [3]. While diF-TES-ADT offers superior peak mobility, TES-ADT provides adequate performance (0.43-1.8 cm²/V·s range) with simpler synthetic accessibility and potentially lower cost, as fluorination introduces additional synthetic steps and reagents.

Organic Semiconductors Mobility-Stability Trade-Off Fluorinated Acenes

Thermal Stability: TES-ADT TGA Mass Loss vs. Vendor-Specified Operating Ranges

TES-ADT exhibits defined thermal stability parameters relevant for device fabrication process compatibility. Thermogravimetric analysis (TGA) indicates a mass loss of 0.5 wt. % at 250 °C, demonstrating minimal thermal decomposition up to this temperature threshold [1]. The material melts at 128-135 °C [1]. These values define a processing window: TES-ADT remains thermally stable through typical solution deposition and moderate annealing steps, but melts at temperatures that may be reached during metal electrode evaporation if thermal management is inadequate . This thermal profile contrasts with that of unfunctionalized pentacene, which sublimes rather than melts and requires vacuum deposition at elevated temperatures, and with certain polymer semiconductors that may exhibit glass transitions rather than discrete melting points.

Thermal Stability Material Selection Device Fabrication

TES-ADT Optimal Application Scenarios Based on Quantitative Differentiation Evidence


Solution-Processed OFETs Requiring Moderate Mobility (0.2-1.8 cm²/V·s) with Low-Cost Manufacturing

TES-ADT is optimally selected for applications where solution processability is mandatory and mobility in the 0.2-1.8 cm²/V·s range is sufficient. This includes printed electronics, disposable sensors, and flexible display backplanes where vacuum-deposited pentacene is cost-prohibitive and the ultimate mobility of diF-TES-ADT (5.54 cm²/V·s) is not required. The ability to achieve 0.43 cm²/V·s via simple spin-coating on low-surface-energy dielectrics [1], or up to 1.8 cm²/V·s via dip-coating without post-annealing [2], makes TES-ADT compatible with high-throughput roll-to-roll fabrication.

Gas Sensing OFETs Where Crystal Morphology Engineering Enhances Sensitivity

TES-ADT is demonstrably effective in OFET-based gas sensors, where patterned microcrystal arrays enable systematic tuning of sensing performance. Decreasing the width of TES-ADT crystal patterns enhances gas sensing performance by increasing the area of crystal edges, which provide diffusion pathways for analyte molecules to reach the semiconductor-dielectric interface [3]. This morphology-dependent sensing enhancement is a specific, validated application scenario supported by systematic comparative studies across different TES-ADT pattern dimensions [3].

Photon Upconversion Systems Leveraging Aggregation-Enhanced Singlet Generation

TES-ADT functions as an effective triplet-triplet annihilation (TTA) annihilator in photon upconversion systems. A systematic study across TES-ADT solution concentrations and neat films demonstrates aggregation-enhanced singlet generation via TTA, providing a mechanistic basis for designing efficient upconversion systems through molecular packing engineering [4]. This application leverages TES-ADT's specific photophysical properties rather than its charge transport characteristics, representing a distinct use case differentiated from OFET-centric applications.

Thin-Film Thermal Management Studies Requiring Interface-Dominated Transport Regime

For research or device development involving thermal transport in organic semiconductor thin films below 205 nm thickness, TES-ADT provides a well-characterized model system where thermal resistance is dominated by interface scattering rather than intrinsic material conductivity [5]. This regime is quantitatively distinct from that of thicker films of TIPS-pentacene and diF-TES-ADT measured in the same study [5], making TES-ADT the appropriate selection for investigations of interface thermal effects in organic electronic devices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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